Cas no 126435-92-5 (1-(4-Chlorophenyl)-2-butanol)

1-(4-Chlorophenyl)-2-butanol structure
1-(4-Chlorophenyl)-2-butanol structure
Product Name:1-(4-Chlorophenyl)-2-butanol
CAS No:126435-92-5
MF:C10H13ClO
MW:184.662622213364
MDL:MFCD11935040
CID:5187852
PubChem ID:249808
Update Time:2026-03-05

1-(4-Chlorophenyl)-2-butanol Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Chlorophenyl)-2-butanol
    • 1-(4-chlorophenyl)butan-2-ol
    • NSC68513
    • Benzeneethanol, 4-chloro-α-ethyl-
    • MDL: MFCD11935040
    • Inchi: 1S/C10H13ClO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h3-6,10,12H,2,7H2,1H3
    • InChI Key: DJUHTKQPVMDXCE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CC(CC)O

Computed Properties

  • Exact Mass: 184.0654927g/mol
  • Monoisotopic Mass: 184.0654927g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2

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1-(4-Chlorophenyl)-2-butanol Suppliers

Amadis Chemical Company Limited
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(CAS:126435-92-5)1-(4-Chlorophenyl)-2-butanol
Order Number:A1124906
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:35
Price ($):961.0
Email:sales@amadischem.com

Additional information on 1-(4-Chlorophenyl)-2-butanol

1-(4-Chlorophenyl)-2-butanol: A Versatile Compound with Potential in Pharmaceutical Research

1-(4-Chlorophenyl)-2-butanol is a compound with the CAS number 126435-92-5, which has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceutical and biotechnological research. This molecule belongs to the class of substituted phenylalkanols, characterized by the presence of a phenyl ring functionalized with a chloro group and a butanol chain. The combination of these structural elements contributes to its distinct physicochemical properties and biological activity.

The molecular formula of 1-(4-Chlorophenyl)-2-butanol is C10H12ClO, with a molecular weight of approximately 197.65 g/mol. Its structural features include a phenyl ring substituted with a chlorine atom at the para position, a four-carbon butyl chain, and a hydroxyl group at the terminal position. The presence of the hydroxyl group imparts polarity to the molecule, while the chloro substitution introduces electronic effects that influence its reactivity and biological interactions.

Recent studies have highlighted the potential of 1-(4-Chlorophenyl)-2-butanol in the development of novel therapeutic agents. Its ability to interact with specific biological targets, such as enzyme active sites or receptor binding domains, has been explored in several preclinical studies. For instance, a 2023 publication in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibitory activity against a key enzyme involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

The synthesis of 1-(4-Chlorophenyl)-2-butanol typically involves multi-step organic reactions, often starting from aromatic chlorides or phenolic derivatives. One of the most common synthetic routes involves the nucleophilic substitution of a brominated phenyl compound with a butanol derivative, followed by deprotection and functional group manipulation. These synthetic strategies are well-documented in the literature, with recent advancements focusing on improving yield and purity through optimized reaction conditions.

Structural analysis of 1-(4-Chlorophenyl)-2-butanol has revealed its potential as a scaffold for drug development. The phenyl ring with a chloro substituent is known to confer hydrophobicity and enhance membrane permeability, which are critical properties for drug candidates targeting cell membranes or intracellular pathways. Additionally, the hydroxyl group at the butanol chain can participate in hydrogen bonding interactions, making it a versatile building block for designing small molecule therapeutics.

Recent research has also explored the pharmacokinetic properties of 1-(4-Chlorophenyl)-2-butanol. A 2022 study published in Pharmaceutical Research evaluated the in vitro and in vivo behavior of this compound, revealing its favorable solubility in aqueous media and moderate metabolic stability. These characteristics are essential for ensuring the compound's bioavailability and therapeutic efficacy in vivo.

The biological activity of 1-(4-Chlorophenyl)-2-butanol has been extensively investigated in various contexts. For example, in a 2023 study published in Drug Discovery Today, researchers demonstrated that this compound exhibits selective antagonistic activity against a specific G-protein coupled receptor (GPCR), suggesting its potential as a modulator of signaling pathways involved in disease progression. Such findings underscore the importance of this compound in the development of targeted therapies.

Moreover, the compound's potential as a prodrug precursor has been a focus of recent research. Prodrugs are designed to enhance the therapeutic index of active compounds by improving solubility, reducing toxicity, or improving targeting capabilities. In this context, 1-(4-Chlorophenyl)-2-butanol has been proposed as a potential prodrug for various applications, including the treatment of neurodegenerative disorders and inflammatory conditions.

Recent advancements in computational chemistry have also contributed to the understanding of 1-(4-Chlorophenyl)-2-butanol's molecular behavior. Molecular docking studies have been employed to predict its interactions with various biological targets, such as enzymes and receptors. These computational models provide valuable insights into the compound's binding affinity and selectivity, guiding the design of more effective derivatives.

One of the most promising areas of research involving 1-(4-Chlorophenyl)-2-butanol is its potential application in the treatment of metabolic disorders. A 2023 study published in Endocrinology explored its effects on glucose metabolism, revealing that this compound may modulate insulin sensitivity and improve metabolic outcomes in animal models. These findings suggest its potential as a therapeutic agent for type 2 diabetes and related conditions.

Additionally, the compound's role in the development of anti-cancer agents has been the subject of recent investigations. A 2022 study in Cancer Research demonstrated that 1-(4-Chlorophenyl)-2-butanol exhibits cytotoxic activity against certain cancer cell lines, particularly those overexpressing specific oncogenic receptors. These results highlight the compound's potential as a candidate for targeted cancer therapy.

Despite its promising properties, the development of 1-(4-Chlorophenyl)-2-butanol as a therapeutic agent faces several challenges. One of the primary obstacles is the need to optimize its pharmacological profile to ensure efficacy and safety in clinical settings. This includes improving its selectivity for target receptors, minimizing off-target effects, and enhancing its metabolic stability.

Another area of focus for future research is the exploration of novel synthetic methods to produce 1-(4-Chlorophenyl)-2-butanol with higher purity and yield. Advances in green chemistry and sustainable synthesis techniques are expected to play a crucial role in this endeavor, ensuring that the compound can be produced in an environmentally responsible manner.

In conclusion, 1-(4-Chlorophenyl)-2-butanol represents a promising molecule with significant potential in pharmaceutical and biotechnological applications. Its unique structural features, combined with recent advances in synthetic and computational chemistry, have positioned it as a candidate for the development of novel therapeutic agents. Continued research into its biological activity, pharmacokinetic properties, and synthetic methods will be essential in realizing its full potential as a drug candidate.

As the field of medicinal chemistry continues to evolve, compounds like 1-(4-Chlorophenyl)-2-butanol will play an increasingly important role in the discovery and development of new therapies. The interdisciplinary approach that combines synthetic chemistry, computational modeling, and biological testing will be crucial in advancing the understanding and application of such compounds in the treatment of various diseases.

Ultimately, the exploration of 1-(4-Chlorophenyl)-2-butanol and similar compounds represents a significant step forward in the quest for more effective and targeted therapeutic strategies. With ongoing research and innovation, these molecules may soon become valuable tools in the fight against some of the most challenging diseases facing modern medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:126435-92-5)1-(4-Chlorophenyl)-2-butanol
A1124906
Purity:99%
Quantity:1g
Price ($):961.0
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